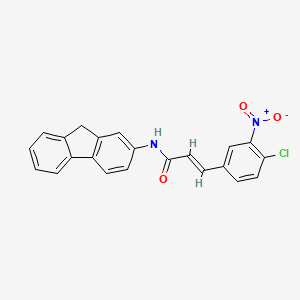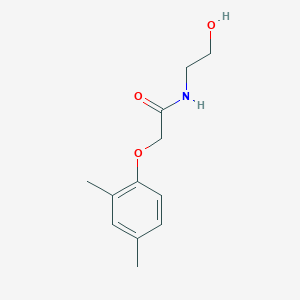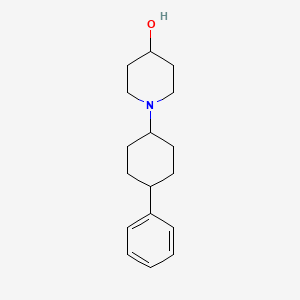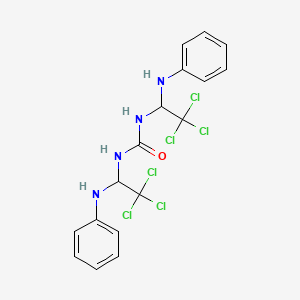methanol](/img/structure/B4922791.png)
[4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that exhibits promising pharmacological properties, making it a subject of interest for many researchers.
Wirkmechanismus
The mechanism of action of [4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, it has been reported to modulate various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-kB pathways. The compound has also been reported to inhibit the activity of various enzymes, including COX-2, MMP-9, and HIV-1 integrase. These mechanisms of action contribute to the compound's potential therapeutic applications.
Biochemical and Physiological Effects:
[4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Moreover, the compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. Moreover, the compound exhibits potent pharmacological activities, making it a suitable candidate for various in vitro and in vivo experiments. However, the compound has some limitations, including its low solubility in water and some organic solvents. This limitation can be overcome by using appropriate solubilizing agents.
Zukünftige Richtungen
There are several future directions for the research of [4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol. One of the future directions is to investigate the compound's potential in the treatment of various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Another future direction is to explore the compound's potential as an anti-inflammatory and antioxidant agent. Moreover, the compound's potential as an antiviral and antibacterial agent can also be investigated. Further studies are also required to elucidate the compound's mechanism of action and to optimize its pharmacological properties.
Conclusion:
In conclusion, [4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol is a promising chemical compound that exhibits potent pharmacological activities. The compound has potential therapeutic applications in various fields, including oncology, neurology, and infectious diseases. The synthesis method of the compound is reliable, and its purity can be easily determined. The compound's mechanism of action is not fully understood, but it has been reported to modulate various signaling pathways and inhibit the activity of various enzymes. The compound exhibits various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anticancer effects. The compound has some limitations, including its low solubility in water and some organic solvents. However, the compound's advantages outweigh its limitations, making it a suitable candidate for various lab experiments. Finally, there are several future directions for the research of [4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol, which can lead to the development of novel therapeutic agents.
Synthesemethoden
The synthesis of [4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol involves the reaction of 1-propyl-1H-benzimidazole-2-carbaldehyde with 4-(chloromethyl)phenyl benzyl ether in the presence of a base. The reaction yields the desired product in good yield and purity. This synthesis method has been reported in many scientific literature sources and is a reliable method for the preparation of [4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol.
Wissenschaftliche Forschungsanwendungen
[4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Moreover, the compound has been reported to exhibit potent antioxidant and antibacterial activities.
Eigenschaften
IUPAC Name |
(4-phenylmethoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-2-16-26-22-11-7-6-10-21(22)25-24(26)23(27)19-12-14-20(15-13-19)28-17-18-8-4-3-5-9-18/h3-15,23,27H,2,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAYNQLOCKBAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4922709.png)


![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B4922736.png)

![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922761.png)
![N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4922762.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4922764.png)
![4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4922767.png)
![6-bromo-4-(2-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4922769.png)

![N-allyl-N'-dibenzo[a,c]phenazin-11-ylurea](/img/structure/B4922781.png)

